N-(4-Fluorobenzyl)-2-iodoaniline chemical structure elucidation
N-(4-Fluorobenzyl)-2-iodoaniline chemical structure elucidation
An In-depth Technical Guide to the Chemical Structure Elucidation of N-(4-Fluorobenzyl)-2-iodoaniline
Abstract
The robust and unambiguous determination of a chemical structure is the bedrock upon which all further research and development in the pharmaceutical and material sciences is built. This guide provides a comprehensive, methodology-driven framework for the complete structural elucidation of N-(4-Fluorobenzyl)-2-iodoaniline, a halogenated N-aryl benzylamine. This class of compounds is of significant interest in medicinal chemistry, for instance, as scaffolds for enzyme inhibitors.[1] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section details not only the protocol but the scientific rationale behind the experimental choices and the interpretation of the resulting data, offering a self-validating workflow for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
N-(4-Fluorobenzyl)-2-iodoaniline (Molecular Formula: C₁₃H₁₁FIN) is a secondary amine featuring two distinct substituted aromatic rings bridged by a methylene group. The structural complexity arises from the specific isomeric arrangement of the substituents—an iodine atom ortho to the amine on one ring, and a fluorine atom para to the benzyl C-N bond on the other. Confirming this precise connectivity is paramount and cannot be achieved by a single analytical technique.
Our approach is therefore layered, with each method providing complementary information to build an unassailable structural proof.
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Mass Spectrometry (MS): The initial step to confirm the elemental composition and molecular weight. Fragmentation analysis provides the first clues to the molecule's constituent parts.
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NMR Spectroscopy: The core of the elucidation process. 1D NMR (¹H, ¹³C) provides a census of the chemical environments of the atoms, while 2D NMR (COSY, HSQC, HMBC) connects these atoms to build the molecular skeleton.
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X-ray Crystallography: The final, definitive confirmation. It provides an unambiguous 3D map of the molecule, verifying the connectivity and conformation established by NMR and MS.
This guide will detail the expected outcomes and experimental protocols for each of these powerful techniques.
Synthesis and Sample Purity Assessment
A plausible and common route for the synthesis of N-aryl benzylamines involves the nucleophilic substitution of a benzyl halide with an aniline. For the target molecule, this would involve reacting 2-iodoaniline with 4-fluorobenzyl bromide in the presence of a non-nucleophilic base (e.g., Na₂CO₃ or Et₃N) to scavenge the HBr byproduct.
An alternative is reductive amination between 2-iodoaniline and 4-fluorobenzaldehyde. Regardless of the route, the crude product must be purified, typically via flash column chromatography, and its purity assessed (>95%) by HPLC-UV or GC-MS before detailed structural analysis.[2]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the definitive technique for confirming the elemental composition of a novel compound. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For N-(4-Fluorobenzyl)-2-iodoaniline, we will use a soft ionization technique like Electrospray Ionization (ESI) to primarily generate the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.
Expected Data: The theoretical monoisotopic mass of C₁₃H₁₁FIN is 326.9920 Da.[3] The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that matches this theoretical value within a narrow tolerance (typically < 5 ppm).
Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation or subsequent MS/MS analysis can provide valuable structural clues. The C-I bond is the weakest in the molecule and prone to cleavage.[4] Benzylic cleavage is also a characteristic fragmentation pathway for such molecules.
Table 1: Predicted HRMS Data and Key Fragments for N-(4-Fluorobenzyl)-2-iodoaniline
| Ion/Fragment | Formula | Calculated m/z | Rationale for Formation |
| [M+H]⁺ | [C₁₃H₁₂FIN]⁺ | 327.9998 | Protonated molecular ion. Primary evidence for molecular formula. |
| [M-I]⁺ | [C₁₃H₁₁FN]⁺ | 200.0875 | Cleavage of the weak C-I bond. |
| [C₇H₆F]⁺ | [C₇H₆F]⁺ | 109.0453 | Benzylic cleavage, formation of the stable 4-fluorotropylium ion. |
| [M-C₇H₆F]⁺ | [C₆H₆IN]⁺ | 220.9572 | Cleavage of the benzyl C-N bond, leaving the protonated 2-iodoaniline fragment. |
| [C₆H₄I]⁺ | [C₆H₄I]⁺ | 202.9463 | Loss of the amino group from the 2-iodoaniline fragment. |
Protocol 1: HRMS Analysis (ESI-Q-TOF)
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Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).
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Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da). The instrument software will compare the measured m/z of the most abundant ion to theoretical values for possible elemental compositions.
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MS/MS (Optional): If desired, perform a product ion scan by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern described in Table 1.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The strategy involves using a suite of experiments to build the structure piece by piece. ¹H NMR identifies all unique proton environments, ¹³C NMR does the same for carbon, and 2D experiments (COSY, HSQC, HMBC) reveal the bonding relationships between these atoms.[6][7]
¹H NMR Spectroscopy
Predicted Spectrum: The ¹H NMR spectrum will show distinct signals for the aromatic protons on both rings, the methylene (-CH₂-) bridge, and the amine (-NH-) proton.
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4-Fluorobenzyl Ring: This ring will exhibit a classic AA'BB' system due to the para-fluorine substituent. This appears as two sets of signals, each integrating to 2H, that look like doublets (or more complex multiplets). The protons ortho to the fluorine (H-2', H-6') will be coupled to the fluorine, further splitting their signals.
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2-Iodoaniline Ring: This ring has four distinct aromatic protons. Their chemical shifts and multiplicities will be influenced by the strongly electron-withdrawing iodine and the electron-donating amine group. We expect four signals in the aromatic region, each integrating to 1H.
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Methylene and Amine Protons: The benzylic -CH₂- protons will appear as a singlet if there is no coupling to the NH proton, or a doublet if there is coupling. Its integration will be 2H. The -NH- proton will likely be a broad singlet, integrating to 1H.
¹³C NMR and DEPT-135 Spectroscopy
Predicted Spectrum: The ¹³C NMR spectrum will show 13 distinct carbon signals, as the molecule has no symmetry.
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Aromatic Carbons: 12 signals are expected in the aromatic region (~110-150 ppm). The carbons directly bonded to the electronegative F and I atoms will have their chemical shifts significantly affected (C-F will be at a high chemical shift with a large ¹JCF coupling constant; C-I will be at a low chemical shift due to the heavy atom effect).
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Aliphatic Carbon: One signal for the -CH₂- carbon is expected in the aliphatic region (~40-50 ppm).
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DEPT-135: This experiment will confirm the carbon types: the -CH₂- signal will be negative, all C-H signals in the aromatic rings will be positive, and all quaternary carbons (including C-I, C-N, C-F, and the benzyl C-1') will be absent.
2D NMR Spectroscopy: Building the Connections
Rationale: 2D NMR is essential to unambiguously connect the protons and carbons.[8][9]
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will show correlations between adjacent protons on both aromatic rings, confirming the proton assignments within each ring system.[8]
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond correlation). It allows for the definitive assignment of all protonated carbon signals.[10]
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlations for N-(4-Fluorobenzyl)-2-iodoaniline will be:
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From the benzylic -CH₂- protons to the quaternary carbon of the 4-fluorobenzyl ring (C-1') and the carbon of the 2-iodoaniline ring attached to the nitrogen (C-1). This definitively proves the connection between the two rings via the -CH₂-NH- bridge.
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From the -NH- proton to the benzylic -CH₂- carbon and to carbons C-1 and C-2 of the iodoaniline ring.
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From aromatic protons to their neighboring carbons, confirming assignments within the rings.
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Table 2: Predicted ¹H and ¹³C NMR Data for N-(4-Fluorobenzyl)-2-iodoaniline (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (from Proton) |
| 1 | ~146 | - | - | H-6, H-2', NH |
| 2 | ~85 | - | - | H-3, NH |
| 3 | ~139 | ~7.7 (1H) | d | C-1, C-5 |
| 4 | ~115 | ~6.5 (1H) | t | C-2, C-6 |
| 5 | ~129 | ~7.2 (1H) | t | C-1, C-3 |
| 6 | ~110 | ~6.7 (1H) | d | C-2, C-4 |
| NH | - | ~4.5 (1H) | br s | C-1, C-2, C-1' |
| CH₂ | ~48 | ~4.4 (2H) | s or d | C-1, C-1', C-2', C-6' |
| 1' | ~135 | - | - | H-2', H-6', CH₂ |
| 2', 6' | ~129 | ~7.3 (2H) | t | C-4', C-1', CH₂ |
| 3', 5' | ~115 (d, JCF ≈ 21 Hz) | ~7.0 (2H) | t | C-1', C-4' |
| 4' | ~162 (d, JCF ≈ 245 Hz) | - | - | H-3', H-5' |
Note: Chemical shifts are estimates based on analogous structures and substituent effects. Multiplicities: s=singlet, d=doublet, t=triplet, br=broad.
// HMBC Correlations edge [color="#FBBC05", constraint=false, style=dashed, arrowhead=dot, penwidth=2.0]; CH2 -> C1 [label="³J"]; CH2 -> C1p [label="²J"]; CH2 -> C2p [label="³J"]; CH2 -> C6p [label="³J"]; NH -> C1 [label="²J"]; NH -> C2 [label="³J"]; NH -> CH2 [label="²J"]; H6 -> C2 [label="³J"]; H3 -> C1 [label="³J"]; } endom Key HMBC correlations confirming the molecular backbone.
Protocol 2: NMR Spectroscopy
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Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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¹H Spectrum: Acquire a standard ¹H NMR spectrum. Optimize shimming for good resolution.
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¹³C and DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
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2D Spectra: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. The HMBC experiment is the longest and may require several hours for a sample of this concentration to achieve good signal-to-noise.
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Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks by systematically integrating the information from all acquired spectra, starting with HSQC to link protons and carbons, then using COSY and HMBC to build the fragments and connect them.
X-ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic connectivity and conformation. A successful crystal structure determination is considered the gold standard for chemical structure proof.[13]
Protocol 3: Single-Crystal X-ray Diffraction
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Crystallization: This is often the most challenging step.[11] Screen for crystallization conditions by dissolving the purified compound in various solvents and employing techniques like slow evaporation, vapor diffusion, or solvent layering. A typical starting point would be slow evaporation from a solution in a solvent mixture like dichloromethane/hexane.
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Crystal Selection and Mounting: Identify a suitable single crystal (well-formed, no visible defects) under a microscope and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it until the calculated diffraction pattern matches the observed data. The final refined structure provides precise bond lengths, bond angles, and atomic coordinates.
Conclusion
The structural elucidation of a molecule like N-(4-Fluorobenzyl)-2-iodoaniline is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry lays the foundation by confirming the elemental formula. A comprehensive suite of 1D and 2D NMR experiments then meticulously pieces together the molecular framework, establishing the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence, delivering a complete three-dimensional picture of the molecule. Following this integrated and self-validating workflow ensures the highest degree of scientific integrity, providing a solid and trustworthy structural foundation for all subsequent research and development endeavors.
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